6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol is a heterocyclic compound that contains both pyrimidine and pyrrole rings This compound is of significant interest due to its unique chemical structure, which imparts a range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a mixture of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and sodium methoxide can be refluxed in methanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrimidine core and is also studied for its kinase inhibitory properties.
4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine: Another related compound with similar structural features and applications.
Uniqueness
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a pyrimidine ring with a thiol group makes it particularly versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C8H6ClN3S |
---|---|
Molecular Weight |
211.67 g/mol |
IUPAC Name |
6-chloro-5-pyrrol-1-yl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C8H6ClN3S/c9-7-6(8(13)11-5-10-7)12-3-1-2-4-12/h1-5H,(H,10,11,13) |
InChI Key |
DIUJBTIMEUIGHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(NC=NC2=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.